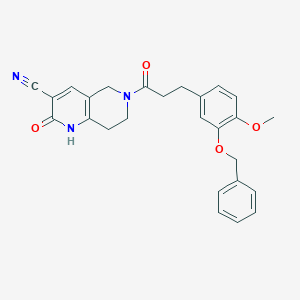
6-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including a carbonitrile and a benzyloxy group, making it a subject of interest for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile involves several key steps. The process typically begins with the preparation of the 3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid derivative. This intermediate is then subjected to a coupling reaction with a suitable naphthyridine derivative under controlled conditions. The reaction often employs reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate ester formation, followed by cyclization to form the naphthyridine ring.
Industrial Production Methods: Scaling up the production for industrial applications requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of continuous flow reactors to control reaction parameters precisely and improve efficiency. The choice of solvents, temperature, and catalyst systems is critical to achieve the desired product at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the benzylic position, leading to the formation of benzaldehyde derivatives under strong oxidizing conditions.
Reduction: : Reduction of the naphthyridine ring or the nitrile group can lead to a variety of derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is frequently employed.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) facilitate substitution reactions.
Major Products: The products formed from these reactions are highly dependent on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could result in primary amines or alcohols.
Scientific Research Applications
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: : Used in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 6-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile exerts its effects involves binding to specific molecular targets. The carbonitrile group is often reactive towards enzymes and proteins, which could lead to the inhibition of specific biological pathways. The benzyloxy group enhances the compound's ability to penetrate cellular membranes, increasing its efficacy.
Comparison with Similar Compounds
When comparing this compound with similar ones, its uniqueness lies in the combination of a naphthyridine core with a benzyloxy-substituted phenyl group. Similar compounds often studied include:
4-Benzyl-2-methoxyphenol: : Lacks the naphthyridine ring but shares the benzyloxy and methoxy functionalities.
Naphthyridine Derivatives: : These may lack the specific propanoyl and carbonitrile functionalities but share the core structure.
There's a lot to chew on here! Got any follow-ups or other specifics you want to dive into next?
Properties
IUPAC Name |
6-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-32-23-9-7-18(13-24(23)33-17-19-5-3-2-4-6-19)8-10-25(30)29-12-11-22-21(16-29)14-20(15-27)26(31)28-22/h2-7,9,13-14H,8,10-12,16-17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDOCHIDESCEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

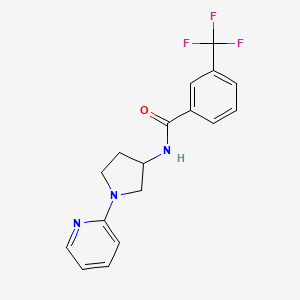

![N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2463005.png)
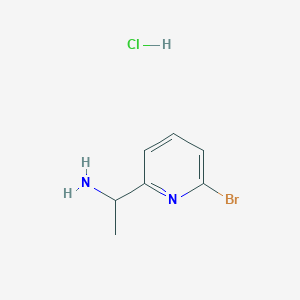
}acetamide](/img/structure/B2463007.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2463010.png)

![2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2463013.png)
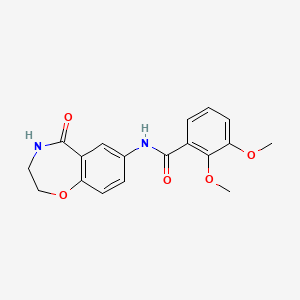
![4-{[3-(6-chloropyridin-3-yl)prop-2-enamido]methyl}-N-methyl-N-(propan-2-yl)benzamide](/img/structure/B2463015.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2463016.png)
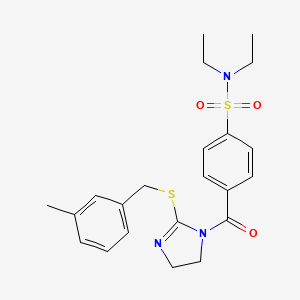
![N1-(o-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2463021.png)
